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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2-iodobenzaldehyde (C₇H₄BrIO) is a halogenated aromatic aldehyde with significant

utility in the synthesis of complex organic molecules, particularly in the fields of medicinal

chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom,

an iodine atom, and an aldehyde group on a benzene ring, provides multiple reactive sites for a

variety of chemical transformations. Accurate structural elucidation and purity assessment are

paramount for its effective use, making a thorough understanding of its spectroscopic signature

essential. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS

data.

Physicochemical Properties
A foundational understanding of the physical characteristics of 4-Bromo-2-iodobenzaldehyde
is crucial for its handling and analysis.
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Property Value Source

Molecular Formula C₇H₄BrIO PubChem[2]

Molecular Weight 310.91 g/mol PubChem[2]

CAS Number 1261470-87-4 Sigma-Aldrich[3]

Appearance Solid Sigma-Aldrich[3]

InChI Key
JFFYPBIPKMTEEQ-

UHFFFAOYSA-N
Sigma-Aldrich[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the chemical environment and connectivity of hydrogen atoms

in a molecule. The ¹H NMR spectrum of 4-Bromo-2-iodobenzaldehyde is characterized by

distinct signals for the aldehyde proton and the aromatic protons.

¹H NMR Data Summary (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~7.8 - 8.1 Multiplet 3H Aromatic protons

Interpretation:

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (around

9.9-10.1 ppm) due to the strong deshielding effect of the adjacent carbonyl group.[4] The

aromatic region will display a more complex pattern due to the coupling between the three non-
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equivalent protons on the substituted benzene ring. The electron-withdrawing effects of the

bromine, iodine, and aldehyde groups will influence the precise chemical shifts of these

aromatic protons.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments

within a molecule.

¹³C NMR Data Summary (Predicted)

Chemical Shift (δ) ppm Assignment

~190 Aldehyde carbon (C=O)

~140 Aromatic carbon (C-CHO)

~130 - 145 Aromatic carbons (C-Br, C-I)

~120 - 135 Aromatic carbons (C-H)

Interpretation:

The aldehyde carbon is typically observed at a downfield chemical shift (around 190 ppm) due

to the double bond to the highly electronegative oxygen atom.[4] The aromatic carbons will

appear in the range of 120-145 ppm. The carbons directly attached to the electron-withdrawing

bromine and iodine atoms will be deshielded and appear at the lower end of this range.

Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

Weigh approximately 10-20 mg of 4-Bromo-2-iodobenzaldehyde into a clean, dry vial.[5]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

[5]
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Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex

mixer.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5]

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium

signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field

homogeneity.[6]

¹H NMR Acquisition:

Acquire a 1D proton spectrum using a standard pulse sequence.

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.[7]

¹³C NMR Acquisition:

Acquire a 1D carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Workflow for NMR Data Acquisition
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in Deuterated Solvent Filter Solution Transfer to NMR Tube Insert Sample into Spectrometer Lock and Shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process and Analyze Spectra

Click to download full resolution via product page

Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation.

IR Data Summary (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O stretch (aldehyde)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1600-1450 Medium-Strong C=C stretch (aromatic ring)

~800-600 Strong C-Br, C-I stretches

~3100-3000 Medium C-H stretch (aromatic)

Interpretation:

The most characteristic peak in the IR spectrum of 4-Bromo-2-iodobenzaldehyde will be the

strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.[8]

The presence of the aldehyde is further confirmed by two medium intensity C-H stretching
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bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C=C stretching vibrations will be visible

in the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations are expected at lower

wavenumbers, typically in the fingerprint region below 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
For solid samples, the KBr pellet method is a common and reliable technique for obtaining

high-quality IR spectra.[9]

Sample Preparation:

Gently grind 1-2 mg of 4-Bromo-2-iodobenzaldehyde in an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

powder to the mortar.[9]

Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is

obtained.

Pellet Formation:

Transfer the powder mixture to a pellet press die.

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.
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Sample Preparation
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Caption: A generalized workflow for acquiring electron ionization mass spectra.

Conclusion
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The spectroscopic data presented in this guide provides a comprehensive and self-validating

framework for the identification and characterization of 4-Bromo-2-iodobenzaldehyde. The

combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous confirmation of the

molecular structure. The detailed experimental protocols and interpretive guidance are

intended to empower researchers, scientists, and drug development professionals in their daily

work with this important synthetic intermediate. By adhering to these methodologies, users can

ensure the quality and integrity of their starting materials, leading to more reliable and

reproducible downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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